(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol
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Overview
Description
(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol is a complex organic compound with a unique structure that combines elements of oxazine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol typically involves multi-step organic reactions. The process begins with the preparation of the oxazine and pyrimidine precursors, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the oxazine and pyrimidine rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The chlorine atom in the compound can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized analogs.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.
Medicine: Potential therapeutic applications could include acting as an enzyme inhibitor or receptor modulator.
Industry: The compound’s properties might make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Atorvastatin Related Compound E: This compound shares some structural similarities and is used in pharmaceutical applications.
Methylammonium Lead Halide: Although structurally different, this compound is used in materials science and has applications in solar cells.
Uniqueness
(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol is unique due to its combination of oxazine and pyrimidine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H14ClN3O3 |
---|---|
Molecular Weight |
271.70 g/mol |
IUPAC Name |
(4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl)methanol |
InChI |
InChI=1S/C11H14ClN3O3/c1-6-3-17-4-7-5-18-9-8(2-16)13-11(12)14-10(9)15(6)7/h6-7,16H,2-5H2,1H3 |
InChI Key |
PUPYRLHPONRTIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC2N1C3=NC(=NC(=C3OC2)CO)Cl |
Origin of Product |
United States |
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